

5-Bromo-2-fluoro-3-nitrotoluene molecular structure and electronics

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Compound of Interest

Compound Name: **5-Bromo-2-fluoro-3-nitrotoluene**

Cat. No.: **B1374782**

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An In-Depth Technical Guide to **5-Bromo-2-fluoro-3-nitrotoluene**: Molecular Structure, Electronics, and Synthetic Utility

Introduction

In the landscape of modern synthetic chemistry, the strategic design and utilization of highly functionalized aromatic compounds are paramount for the efficient construction of complex molecular architectures. **5-Bromo-2-fluoro-3-nitrotoluene**, a polysubstituted benzene derivative, represents a quintessential example of such a valuable building block. Its carefully orchestrated arrangement of electron-withdrawing and -donating groups, coupled with multiple reactive sites, makes it a versatile intermediate for researchers in drug discovery, agrochemicals, and materials science. This guide provides a comprehensive technical overview of its molecular and electronic properties, established synthetic and characterization protocols, and its applications as a precursor to high-value compounds.

Part 1: Core Molecular and Physicochemical Profile Chemical Identity

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.

Identifier	Value
Systematic Name	5-Bromo-2-fluoro-3-nitrotoluene
IUPAC Name	5-bromo-1-fluoro-3-methyl-2-nitrobenzene ^[1]
CAS Number	1375068-74-8 ^[2]
Molecular Formula	C ₇ H ₅ BrFNO ₂ ^[3]
Molecular Weight	234.02 g/mol ^[1]
Canonical SMILES	CC1=CC(=CC(=C1F)--INVALID-LINK--[O-])Br ^[3]
InChI Key	DYNFTQDGEFBCPS-UHFFFAOYSA-N ^[3]

Structural Analysis

The molecular architecture of **5-Bromo-2-fluoro-3-nitrotoluene** is defined by a toluene core (a benzene ring substituted with a methyl group) that is further functionalized with three key substituents: a fluorine atom, a bromine atom, and a nitro group. The specific regiochemistry—with substituents at the 2, 3, and 5 positions relative to the methyl group—creates a sterically hindered and electronically complex environment that dictates its reactivity.

Part 2: Electronic Properties and Chemical Reactivity

The unique reactivity of this molecule is a direct consequence of the interplay between the electronic effects of its four distinct substituents. These effects modulate the electron density of the aromatic ring, predisposing it to specific types of chemical transformations.

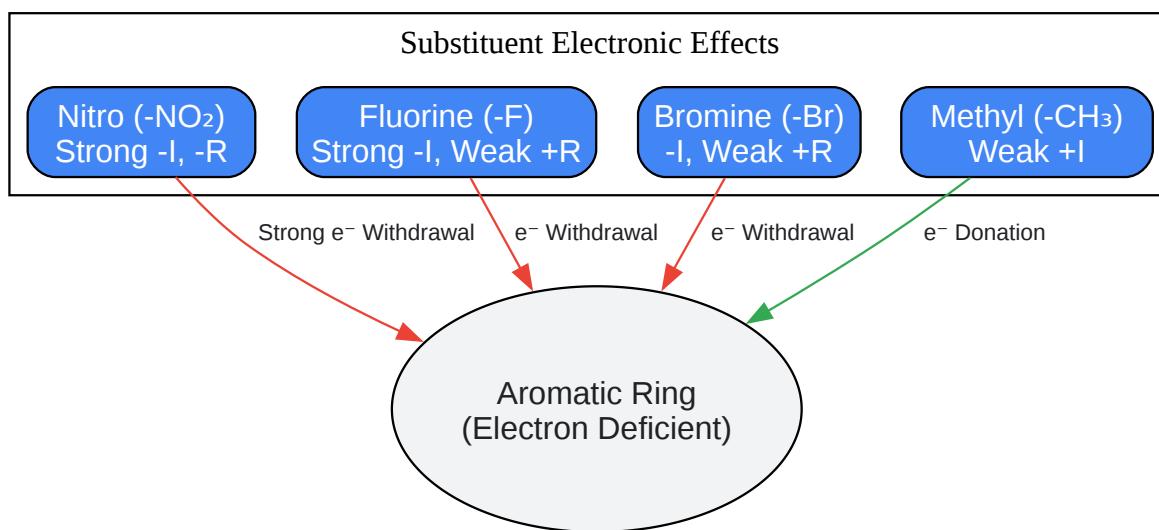
The Interplay of Substituent Electronic Effects

Each functional group exerts a combination of inductive and resonance effects, which either donate or withdraw electron density from the π -system of the benzene ring.

- **Methyl Group (-CH₃):** As an alkyl group, it is weakly electron-donating through an inductive effect (+I) and hyperconjugation.

- Fluorine (-F): Fluorine is highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). However, its lone pairs can participate in an electron-donating resonance effect (+R). For fluorine, the inductive effect strongly outweighs the resonance effect, resulting in a net deactivation of the ring.[4]
- Bromine (-Br): Similar to fluorine, bromine is deactivating. It has an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).
- Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups. It deactivates the ring significantly through both a strong inductive effect (-I) and a strong resonance effect (-R).

The cumulative result of these groups, particularly the potent withdrawing nature of the nitro and fluoro groups, renders the aromatic ring highly electron-deficient.



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Caption: Dominant electronic influences on the **5-Bromo-2-fluoro-3-nitrotoluene** core.

Predicted Chemical Reactivity

The electron-poor nature of the ring dictates its primary modes of reactivity.

- Nucleophilic Aromatic Substitution (SNA_r): The strong deactivation by the nitro group makes the ring susceptible to attack by nucleophiles. The fluorine atom, being at an activated position (ortho to the nitro group), is a particularly good leaving group in SNA_r reactions, often more reactive than bromine in this context.^[5] This allows for the selective introduction of oxygen, nitrogen, or sulfur nucleophiles.
- Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using standard reducing agents (e.g., H₂/Pd, SnCl₂, Fe/HCl). This transformation is a gateway to a vast array of further functionalizations, including diazotization, acylation, and the formation of heterocyclic rings.^[6]
- Cross-Coupling Reactions: The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful method for elaborating the molecular scaffold.^[6]

Part 3: Synthesis and Characterization Protocols

Synthetic Methodology: Nitration of 3-Bromo-6-fluorotoluene

The synthesis of **5-Bromo-2-fluoro-3-nitrotoluene** is typically achieved through the electrophilic nitration of the corresponding di-substituted toluene precursor. The directing effects of the existing substituents guide the incoming nitro group to the desired position.

Materials:

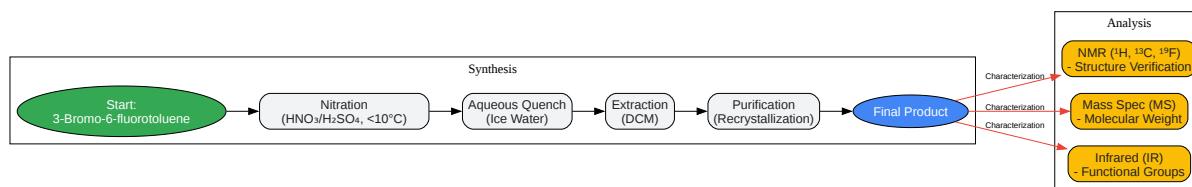
- 3-Bromo-6-fluorotoluene
- Concentrated Sulfuric Acid (H₂SO₄, 98%)
- Fuming Nitric Acid (HNO₃, >90%)
- Ice
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate (NaHCO₃) solution

- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)

Experimental Protocol:

- Reactor Setup: Charge a clean, dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer with concentrated H_2SO_4 (3 volumes relative to the starting material).
- Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0 to 5 °C.
- Substrate Addition: Slowly add 3-bromo-6-fluorotoluene (1.0 eq) to the cold, stirred sulfuric acid, ensuring the temperature remains below 10 °C.
- Nitrating Mixture: In the dropping funnel, carefully prepare the nitrating mixture by adding fuming HNO_3 (1.1 eq) to concentrated H_2SO_4 (1 volume), pre-cooled to 0 °C.
- Reaction: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes. Critically, maintain the internal temperature below 10 °C to prevent over-nitration and side reactions.
- Stirring: After the addition is complete, let the reaction stir at 0-5 °C for 1-2 hours, monitoring the reaction progress via TLC or LC-MS.
- Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate of the crude product should form.
- Extraction: Extract the product from the aqueous slurry with dichloromethane (3 x 3 volumes).
- Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO_3 solution (to neutralize residual acid), and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

- Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.



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Caption: A standard workflow for the synthesis and analytical characterization.

Standard Analytical Characterization

The identity and purity of the final compound are confirmed using a suite of spectroscopic techniques.

Technique	Predicted Observation
¹ H NMR	Signals in the aromatic region (7.5-8.5 ppm) corresponding to the two ring protons. A singlet around 2.4-2.6 ppm for the methyl (-CH ₃) protons.
¹³ C NMR	Resonances in the aromatic region (110-160 ppm). The carbon attached to fluorine will exhibit a large ¹ JCF coupling constant.
¹⁹ F NMR	A single resonance, likely coupled to the ortho- and meta-protons on the ring.
Mass Spec. (EI)	A molecular ion (M ⁺) peak showing a characteristic isotopic pattern for a compound containing one bromine atom (M ⁺ and M+2 peaks of roughly equal intensity).
Infrared (IR)	Strong asymmetric and symmetric stretching bands for the nitro group (~1530 and ~1350 cm ⁻¹), a C-F stretch (~1200-1250 cm ⁻¹), and aromatic C-H/C=C bands.

Part 4: Utility in Drug Development and Advanced Synthesis

5-Bromo-2-fluoro-3-nitrotoluene is not an end-product but a high-value intermediate. Its utility stems from the ability to selectively manipulate its functional groups to build molecular complexity.

A Scaffold for Bioactive Molecules

The inclusion of fluorine in drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.^{[7][8]} This compound provides a pre-fluorinated scaffold that medicinal chemists can elaborate upon. For instance, in the synthesis of kinase inhibitors, the aniline derivative (obtained after nitro reduction) can serve as a key pharmacophore for hydrogen bonding in an ATP-binding pocket, while the bromo-position can

be used to introduce larger substituents via cross-coupling to target adjacent hydrophobic regions.

Versatility in Synthetic Transformations

The orthogonal reactivity of the functional groups is a key asset. A synthetic chemist can perform a Suzuki coupling at the bromine site while leaving the nitro and fluoro groups untouched. Subsequently, the nitro group can be reduced, and the resulting amine can be used in a condensation reaction. Finally, the fluorine can be displaced by a nucleophile in an S_NA_r reaction. This stepwise, controlled functionalization is crucial for building complex target molecules efficiently.

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